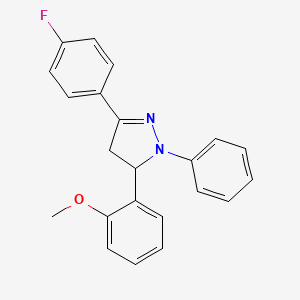
3-(4-fluorophenyl)-5-(2-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-fluorophenyl)-5-(2-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a pyrazoline derivative that has been synthesized using various methods and has been studied for its biochemical and physiological effects.
作用机制
The mechanism of action of 3-(4-fluorophenyl)-5-(2-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole is not fully understood. However, it is believed that this compound exerts its effects by inhibiting the production of prostaglandins and other inflammatory mediators. It may also act on various receptors in the central nervous system to produce its analgesic and antipyretic effects.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-fluorophenyl)-5-(2-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole has anti-inflammatory, analgesic, and antipyretic effects. It has been shown to reduce the levels of inflammatory mediators such as prostaglandins and cytokines. Additionally, this compound has been shown to have antioxidant properties and may protect against oxidative stress. It has also been shown to have neuroprotective effects and may protect against neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using 3-(4-fluorophenyl)-5-(2-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole in lab experiments is its high purity and good yield. It is also relatively easy to synthesize using various methods. However, one of the limitations of using this compound is its potential toxicity. It is important to use proper safety precautions when handling this compound.
未来方向
There are several future directions for the study of 3-(4-fluorophenyl)-5-(2-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. One direction is the further study of its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is the study of its potential use as a ligand in the synthesis of metal complexes for various applications such as catalysis and sensing. Additionally, the development of new synthesis methods and the study of its mechanism of action are also important future directions.
合成方法
The synthesis of 3-(4-fluorophenyl)-5-(2-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole has been achieved using various methods. One of the most common methods involves the reaction of 4-fluoroacetophenone, 2-methoxybenzaldehyde, and phenylhydrazine in the presence of a catalyst such as glacial acetic acid. This method yields a high purity product with a good yield. Other methods include the use of microwave irradiation and ultrasound-assisted synthesis.
科学研究应用
3-(4-fluorophenyl)-5-(2-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole has been studied for its potential applications in scientific research. This compound has been shown to have anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, this compound has been used as a ligand in the synthesis of metal complexes for various applications such as catalysis and sensing.
属性
IUPAC Name |
5-(4-fluorophenyl)-3-(2-methoxyphenyl)-2-phenyl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O/c1-26-22-10-6-5-9-19(22)21-15-20(16-11-13-17(23)14-12-16)24-25(21)18-7-3-2-4-8-18/h2-14,21H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHSFLAMNAAVOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CC(=NN2C3=CC=CC=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-5-(2-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[2-(diethylamino)ethyl]thio}-6-hydroxy-5-phenyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B5157413.png)
![2-{[(4-methylbenzyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5157417.png)

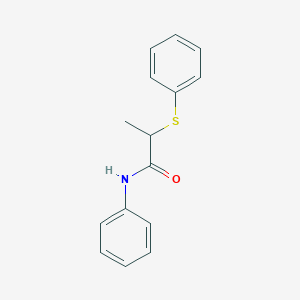
![2-(3-methoxyphenyl)-2-oxoethyl 5-[(3-nitrophenyl)amino]-5-oxopentanoate](/img/structure/B5157432.png)
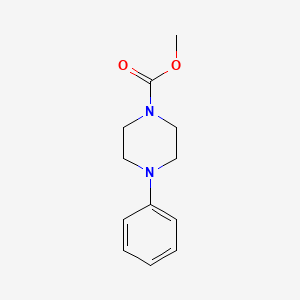
![ethyl oxo({4-[(2-pyrimidinylamino)sulfonyl]phenyl}amino)acetate](/img/structure/B5157472.png)
![4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B5157478.png)
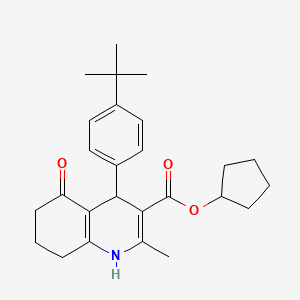
![2-{[(isopropylamino)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5157503.png)
![ethyl 4-[(2-hydroxypropyl)amino]-6-methoxy-3-quinolinecarboxylate](/img/structure/B5157507.png)

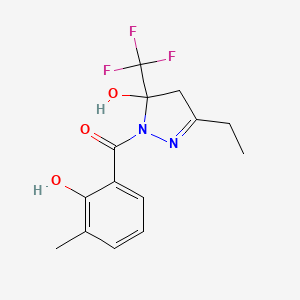
![N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5157516.png)